Binding Affinity and Dissociative Half-Life: Temsavir vs. BMS-488043 on Purified gp120
Temsavir (BMS-626529) exhibits approximately 23-fold higher binding affinity and a 10.7-fold longer dissociative half-life for purified HIV-1 JRFL gp120 compared with the progenitor attachment inhibitor BMS-488043 [1]. The prolonged target residence time is proposed to be a key contributor to temsavir's enhanced antiviral potency and broader spectrum of activity across viral strains [2].
| Evidence Dimension | Binding affinity (Kd) and dissociative half-life (t1/2) for purified HIV-1 JRFL gp120 |
|---|---|
| Target Compound Data | Kd = 0.83 ± 0.08 nM; Dissociative t1/2 = 458 ± 67 min; EC50 (JRFL) = 0.4 ± 0.1 nM |
| Comparator Or Baseline | BMS-488043: Kd = 19 ± 1 nM; Dissociative t1/2 = 43 ± 2 min; EC50 (JRFL) = 3.0 ± 0.9 nM |
| Quantified Difference | ~23-fold higher binding affinity; ~10.7-fold longer target residence time; ~7.5-fold lower EC50 against JRFL |
| Conditions | [3H]BMS-488043 competition binding assay on purified HIV-1 JRFL gp120 protein; dissociative kinetics measured by soluble CD4 (14-fold molar excess) challenge driving dissociation, with aliquots taken at indicated time intervals and quantitated by scintillation counting. |
Why This Matters
The longer dissociative half-life (458 min vs. 43 min) directly translates to sustained target engagement, which is mechanistically linked to higher inhibitory potency and may raise the barrier to resistance selection — a critical parameter for drug selection in salvage therapy where viral escape is the primary clinical challenge.
- [1] Nowicka-Sans B, Gong YF, McAuliffe B, et al. In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068. Antimicrob Agents Chemother. 2012 Jul;56(7):3498-3507. Table 3. doi:10.1128/AAC.00426-12 View Source
- [2] Li Z, Zhou N, Sun Y, et al. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors. Antimicrob Agents Chemother. 2013 Sep;57(9):4172-80. doi:10.1128/AAC.00513-13 View Source
